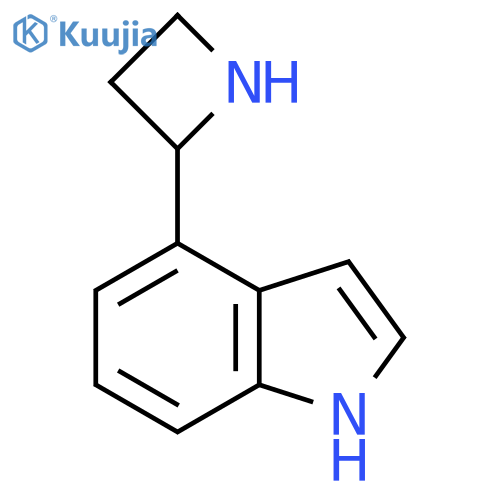Cas no 1270561-54-0 (4-(azetidin-2-yl)-1H-indole)

4-(azetidin-2-yl)-1H-indole structure
商品名:4-(azetidin-2-yl)-1H-indole
4-(azetidin-2-yl)-1H-indole 化学的及び物理的性質
名前と識別子
-
- 4-(azetidin-2-yl)-1H-indole
- 1270561-54-0
- EN300-1837455
- AKOS006343633
-
- インチ: 1S/C11H12N2/c1-2-8(11-5-7-13-11)9-4-6-12-10(9)3-1/h1-4,6,11-13H,5,7H2
- InChIKey: DQUJHELGCIAFFG-UHFFFAOYSA-N
- ほほえんだ: N1CCC1C1=CC=CC2=C1C=CN2
計算された属性
- せいみつぶんしりょう: 172.100048391g/mol
- どういたいしつりょう: 172.100048391g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 193
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 27.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
4-(azetidin-2-yl)-1H-indole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1837455-5.0g |
4-(azetidin-2-yl)-1H-indole |
1270561-54-0 | 5g |
$3687.0 | 2023-06-03 | ||
| Enamine | EN300-1837455-10.0g |
4-(azetidin-2-yl)-1H-indole |
1270561-54-0 | 10g |
$5467.0 | 2023-06-03 | ||
| Enamine | EN300-1837455-0.05g |
4-(azetidin-2-yl)-1H-indole |
1270561-54-0 | 0.05g |
$1068.0 | 2023-09-19 | ||
| Enamine | EN300-1837455-2.5g |
4-(azetidin-2-yl)-1H-indole |
1270561-54-0 | 2.5g |
$2492.0 | 2023-09-19 | ||
| Enamine | EN300-1837455-0.1g |
4-(azetidin-2-yl)-1H-indole |
1270561-54-0 | 0.1g |
$1119.0 | 2023-09-19 | ||
| Enamine | EN300-1837455-10g |
4-(azetidin-2-yl)-1H-indole |
1270561-54-0 | 10g |
$5467.0 | 2023-09-19 | ||
| Enamine | EN300-1837455-1.0g |
4-(azetidin-2-yl)-1H-indole |
1270561-54-0 | 1g |
$1272.0 | 2023-06-03 | ||
| Enamine | EN300-1837455-0.5g |
4-(azetidin-2-yl)-1H-indole |
1270561-54-0 | 0.5g |
$1221.0 | 2023-09-19 | ||
| Enamine | EN300-1837455-0.25g |
4-(azetidin-2-yl)-1H-indole |
1270561-54-0 | 0.25g |
$1170.0 | 2023-09-19 | ||
| Enamine | EN300-1837455-5g |
4-(azetidin-2-yl)-1H-indole |
1270561-54-0 | 5g |
$3687.0 | 2023-09-19 |
4-(azetidin-2-yl)-1H-indole 関連文献
-
Ekaterina A. Elfimova,Alexey O. Ivanov Nanoscale, 2019,11, 21834-21846
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
-
Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485
1270561-54-0 (4-(azetidin-2-yl)-1H-indole) 関連製品
- 139244-00-1(2-Bromo-7H-purine-6-thiol)
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
